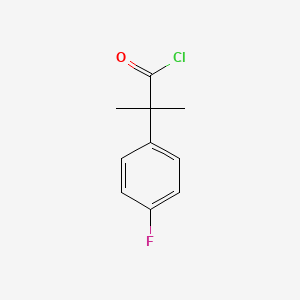
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride group substituted with a 3-buten-1-yl group and a fluorine atom at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(3-Buten-1-yl)-2-fluorobenzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The 3-buten-1-yl group can participate in addition reactions, such as hydroboration-oxidation and epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Reagents such as borane (BH₃) for hydroboration and m-chloroperbenzoic acid (m-CPBA) for epoxidation are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols and Epoxides: Resulting from addition reactions involving the 3-buten-1-yl group.
Scientific Research Applications
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The 3-buten-1-yl group can also undergo addition reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Buten-1-yl)benzoic acid: Similar structure but lacks the fluorine atom and benzoyl chloride group.
2-Fluorobenzoyl chloride: Lacks the 3-buten-1-yl group.
4-(3-Buten-1-yl)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Properties
CAS No. |
225240-69-7 |
|---|---|
Molecular Formula |
C11H10ClFO |
Molecular Weight |
212.65 g/mol |
IUPAC Name |
4-but-3-enyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2 |
InChI Key |
JSZUXXPWZBMRKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)







![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)

